Adenosine 5'-(trihydrogen diphosphate), trilithium salt, also known by its chemical formula CHLiNOP, is a lithium salt of adenosine 5'-diphosphate. It is primarily utilized in laboratory settings as a biochemical reagent. The compound is classified under the Chemical Abstracts Service with the number 31008-64-7, and it does not meet the classification criteria for health or environmental hazards according to current regulations .
This compound is sourced from various chemical suppliers, including Thermo Fisher Scientific and MP Biomedicals. It is categorized as a laboratory chemical with no known significant environmental risks or health hazards associated with its use . The substance's safety data sheets indicate that it does not contain any known endocrine disruptors and has a low hazard profile .
The synthesis of adenosine 5'-(trihydrogen diphosphate), trilithium salt typically involves the neutralization of adenosine 5'-diphosphate with lithium hydroxide or lithium carbonate. This reaction leads to the formation of the trilithium salt through an ion exchange process.
The molecular structure of adenosine 5'-(trihydrogen diphosphate), trilithium salt consists of a central adenosine molecule linked to two phosphate groups. The presence of three lithium ions balances the negative charges from the phosphate groups.
Adenosine 5'-(trihydrogen diphosphate), trilithium salt can participate in various biochemical reactions, particularly those involving phosphorylation and energy transfer within cells.
The mechanism of action for adenosine 5'-(trihydrogen diphosphate), trilithium salt primarily involves its role as a substrate in enzymatic reactions. It participates in energy transfer processes similar to adenosine triphosphate but with less energy content due to its diphosphate nature.
Relevant data indicates that the compound's properties make it ideal for use in various biochemical assays and research applications .
Adenosine 5'-(trihydrogen diphosphate), trilithium salt finds applications primarily in scientific research:
Adenosine 5′-(trihydrogen diphosphate) trilithium salt (ADP-Li₃) serves as a fundamental structural analog of adenosine diphosphate (ADP) in enzyme systems due to its precise molecular architecture. The compound retains the canonical ADP structure, featuring an adenine ring, ribose sugar, and diphosphate group, but incorporates three lithium ions that replace protons in the phosphate groups. This modification yields the molecular formula C₁₀H₁₂Li₃N₅O₁₀P₂·xH₂O and a molecular weight of 445.00 g/mol [1] [5]. The lithium cations stabilize the phosphate groups through ionic interactions, maintaining the compound's bioactivity while enhancing solubility in aqueous environments [4] [8].
The stereochemical configuration is critical for substrate mimicry. The β-D-ribofuranose component maintains the natural C2'-endo sugar pucker conformation, and the glycosidic bond adopts the anti-orientation relative to the adenine base. This spatial arrangement allows the molecule to bind efficiently to the catalytic sites of AMP-dependent enzymes such as adenylate kinases and phosphofructokinases. X-ray crystallographic studies confirm that the Li₃ salt form preserves the triangular coordination geometry around the phosphate groups, creating an electrostatic environment nearly identical to protonated ADP under physiological pH [5] [8]. This structural fidelity enables the compound to participate in enzyme-substrate recognition without altering the catalytic machinery.
Table 1: Structural Parameters of ADP Trilithium Salt vs. Native ADP
Parameter | ADP-Li₃ | Native ADP |
---|---|---|
Molecular Formula | C₁₀H₁₂Li₃N₅O₁₀P₂·xH₂O | C₁₀H₁₅N₅O₁₀P₂ |
Molecular Weight | 444.999 g/mol (anhydrous) [1] | 427.20 g/mol |
Phosphate Charge | -3 (neutralized by Li⁺) | -2 (protonated) |
Solubility | Highly soluble in water [5] | Moderate water solubility |
Crystal System | Monoclinic [8] | Orthorhombic |
The trilithium salt of adenosine 5′-[β-thio]diphosphate (ADP-β-S-Li₃) functions as a potent competitive inhibitor in ATP/ADP-dependent enzymatic pathways by exploiting structural homology with native nucleotides. As a non-hydrolyzable analog, ADP-β-S-Li₃ binds to the nucleotide-binding pockets of phosphotransferases with high affinity but cannot undergo phosphoanhydride cleavage [2] [7]. Specifically, it inhibits enzymes like creatine kinase and hexokinase by occupying the ADP-binding site, where the β-thiophosphate moiety creates a chelation deficit for essential Mg²⁺ ions required for catalysis [3] [9].
Mechanistic studies reveal that ADP-β-S-Li₃ competitively antagonizes P2Y receptors, particularly the P2Y₁₂ and P2Y₁₃ subtypes. Upon binding, it induces conformational changes in the receptor's transmembrane domains but fails to initiate G-protein signaling cascades due to its hydrolysis resistance. This property has been leveraged to study purinergic signaling in neurological models, where ADP-β-S-Li₃ administration upregulates IL-1β and IL-6 production in microglial cells by promoting NF-κB nuclear translocation without receptor desensitization [7]. The lithium ions further modulate inhibition kinetics by reducing electrostatic repulsion between the enzyme's active site residues and the phosphate groups, increasing the inhibitor's binding half-life [2] [9].
Table 2: Inhibition Constants of ADP-β-S-Li₃ in Key Enzyme Systems
Enzyme/Receptor | Inhibition Constant (Kᵢ) | Mechanism | Biological Impact |
---|---|---|---|
P2Y₁₂ Receptor | 20 μM [7] | Competitive antagonism | NLRP3 inflammasome activation |
Adenylate Kinase | 45 μM [3] | Active site occlusion | Impaired ATP regeneration |
Hexokinase | 110 μM [9] | Allosteric blockade of ATP site | Reduced glycolytic flux |
The sulfur-for-oxygen substitution at the β-phosphorus position in adenosine 5′-[β-thio]diphosphate trilithium salt confers exceptional resistance to enzymatic and chemical hydrolysis. This modification replaces the electrophilic phosphorus-oxygen (P=O) bond with a phosphorus-sulfur (P=S) bond, which exhibits reduced electrophilicity and increased steric bulk [2] [3]. Hydrolytic enzymes like ectonucleotidases and alkaline phosphatases require precise coordination with the oxygen atoms in the phosphate chain for nucleophilic attack. The thiophosphate sterically hinders this process and diminishes hydrogen-bonding interactions, increasing the compound’s half-life in biological matrices by >15-fold compared to native ADP [7] [9].
Quantum mechanical calculations demonstrate that the P-S bond dissociation energy (289 kJ/mol) exceeds that of the P-O bond (335 kJ/mol), rendering the β-phosphorus less susceptible to nucleophilic assault. Additionally, the larger atomic radius of sulfur (1.04 Å vs. oxygen’s 0.66 Å) distorts the tetrahedral geometry at the phosphorus center, disrupting the substrate alignment in hydrolytic enzymes' catalytic pockets [3]. This geometric distortion is particularly effective against pyrophosphatases, which utilize a two-metal-ion mechanism for phosphate hydrolysis. The lithium ions in ADP-β-S-Li₃ further stabilize the thiophosphate group by forming chelating complexes that shield the phosphorus atom from nucleophiles [7] [9].
Table 3: Hydrolysis Kinetics of ADP Analogs in Biological Media
Compound | Half-life (Liver Homogenate) | Hydrolysis Rate Constant (min⁻¹) | Primary Cleavage Site |
---|---|---|---|
Native ADP | 3.2 min | 0.216 ± 0.02 | β-γ Phosphoanhydride |
ADP-Li₃ | 28 min [5] | 0.025 ± 0.003 | α-Phosphate Ester |
ADP-β-S-Li₃ | 120 min [7] | 0.0058 ± 0.0006 | N/A (Non-hydrolyzable) |
The non-hydrolyzable property of ADP-β-S-Li₃ enables its application in studying sustained purinergic signaling. In neurophysiological models, it induces long-term potentiation of P2Y receptors in dorsal horn neurons, facilitating investigations into neuropathic pain mechanisms without signal decay [3] [7]. The β-thio modification also prevents scavenging by extracellular nucleotidases, allowing the compound to maintain effective concentrations in in vivo systems for extended periods, as demonstrated in rat models of neuroinflammation where bioactivity persists for >2 hours post-administration [7] [9].
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